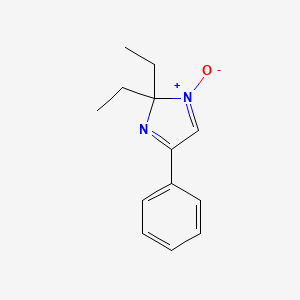
2,2-Diethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of diethyl and phenyl substituents, as well as a keto group at the first position. Imidazoles are known for their versatility and are utilized in various applications, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles. For instance, the reaction of amido-nitriles with nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization, can yield the desired imidazole . The reaction conditions are typically mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of imidazoles often involves large-scale synthesis using efficient and cost-effective methods. The regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications . Industrial methods may include continuous flow processes and the use of advanced catalytic systems to enhance yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Diethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced imidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring or phenyl substituent.
Aplicaciones Científicas De Investigación
2,2-Diethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,2-Diethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole: Similar structure with methyl substituents instead of ethyl.
1,3-Diazole: A simpler imidazole derivative with no substituents.
Uniqueness
2,2-Diethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of diethyl and phenyl groups, along with the keto functionality, provides distinct properties compared to other imidazole derivatives .
Propiedades
Número CAS |
918447-74-2 |
|---|---|
Fórmula molecular |
C13H16N2O |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
2,2-diethyl-1-oxido-4-phenylimidazol-1-ium |
InChI |
InChI=1S/C13H16N2O/c1-3-13(4-2)14-12(10-15(13)16)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
Clave InChI |
SZASYJWIZWAGPC-UHFFFAOYSA-N |
SMILES canónico |
CCC1(N=C(C=[N+]1[O-])C2=CC=CC=C2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane](/img/structure/B12605466.png)
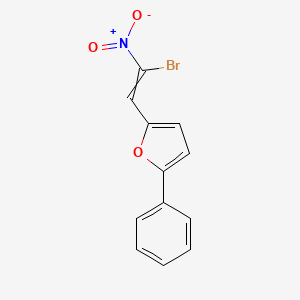
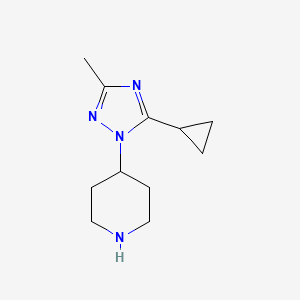
![N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide](/img/structure/B12605477.png)
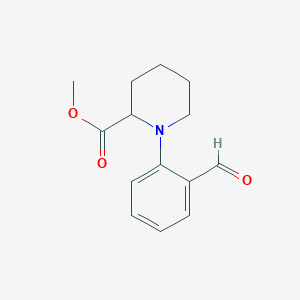
![Methyl 5-[4-(Benzyloxy)phenyl]nicotinate](/img/structure/B12605496.png)

![Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B12605506.png)
![Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B12605510.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B12605515.png)
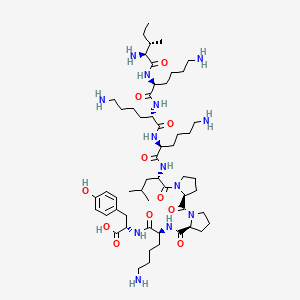
![7-(Chloromethyl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B12605529.png)
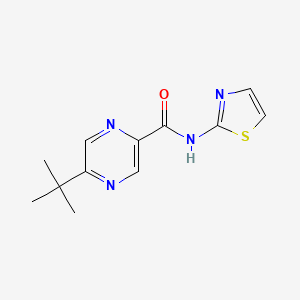
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12605539.png)
